Cas no 313551-44-9 (2,4-dichloro-N-(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide)

2,4-Dichloro-N-(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide is a synthetic organic compound featuring a dichlorobenzamide moiety linked to a nitro-substituted dihydrothiazole scaffold. This structure imparts potential reactivity and binding affinity, making it of interest in pharmaceutical and agrochemical research. The presence of electron-withdrawing nitro and chloro groups enhances its electrophilic character, suggesting utility as an intermediate in heterocyclic synthesis or as a bioactive agent. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound's stability under standard conditions and compatibility with common organic solvents further support its applicability in experimental and industrial settings.
2,4-dichloro-N-(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide structure
313551-44-9 structure
商品名:2,4-dichloro-N-(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide
CAS番号:313551-44-9
MF:C16H9Cl2N3O3S
メガワット:394.231960058212
CID:6441600
PubChem ID:1341276

2,4-dichloro-N-(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide 化学的及び物理的性質

名前と識別子

    • 2,4-dichloro-N-(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide
    • Oprea1_529518
    • 313551-44-9
    • AKOS002954660
    • Cambridge id 6326749
    • 2,4-dichloro-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide
    • 2,4-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
    • Oprea1_711090
    • AKOS024574028
    • (E)-2,4-dichloro-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide
    • F0014-0139
    • インチ: 1S/C16H9Cl2N3O3S/c17-10-3-6-12(13(18)7-10)15(22)20-16-19-14(8-25-16)9-1-4-11(5-2-9)21(23)24/h1-8H,(H,19,20,22)
    • InChIKey: IMPLGHFIOHXLHJ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C=CC=1C(NC1=NC(=CS1)C1C=CC(=CC=1)[N+](=O)[O-])=O)Cl

計算された属性

  • せいみつぶんしりょう: 392.9741677g/mol
  • どういたいしつりょう: 392.9741677g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 500
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.9
  • トポロジー分子極性表面積: 116Ų

2,4-dichloro-N-(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0014-0139-1mg
2,4-dichloro-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide
313551-44-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0014-0139-5mg
2,4-dichloro-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide
313551-44-9 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0014-0139-10μmol
2,4-dichloro-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide
313551-44-9 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0014-0139-2μmol
2,4-dichloro-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide
313551-44-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0014-0139-25mg
2,4-dichloro-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide
313551-44-9 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0014-0139-2mg
2,4-dichloro-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide
313551-44-9 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0014-0139-3mg
2,4-dichloro-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide
313551-44-9 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0014-0139-20mg
2,4-dichloro-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide
313551-44-9 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0014-0139-20μmol
2,4-dichloro-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide
313551-44-9 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0014-0139-10mg
2,4-dichloro-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide
313551-44-9 90%+
10mg
$79.0 2023-05-17

2,4-dichloro-N-(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide 関連文献

2,4-dichloro-N-(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidenebenzamideに関する追加情報

Introduction to 2,4-dichloro-N-(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide and Its Significance in Modern Chemical Biology

2,4-dichloro-N-(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide, identified by the CAS number 313551-44-9, is a compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This heterocyclic benzamide derivative combines elements of both thiazole and nitrophenyl groups, which are known for their diverse pharmacological effects. The compound's molecular framework is characterized by a rigid thiazole core, flanked by chloro and nitro substituents, which contribute to its complex interactions with biological targets.

The synthesis of 2,4-dichloro-N-(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The presence of the (2E) double bond in the molecule suggests a potential for conformational flexibility, which could influence its binding affinity to biological receptors. Advanced spectroscopic techniques such as NMR and mass spectrometry have been instrumental in elucidating the compound's structural details, confirming its identity and purity.

Recent studies have highlighted the therapeutic potential of this compound in various disease models. The thiazole moiety is well-documented for its antimicrobial and anti-inflammatory properties, while the nitrophenyl group can enhance drug penetration across biological membranes. These characteristics make 2,4-dichloro-N-(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide a promising candidate for further investigation in drug discovery programs.

In particular, research has focused on its interaction with enzymes and receptors involved in metabolic pathways. Preliminary in vitro studies suggest that this compound may inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses. The chloro substituents on the benzamide ring may also play a role in modulating enzyme activity by influencing electronic properties and steric hindrance.

The dihydro-1,3-thiazol-2-ylidene core of the molecule provides a scaffold that can be further modified to optimize pharmacokinetic profiles. Structural analogs of this compound have been synthesized to explore different functional groups' effects on biological activity. These derivatives have been screened using high-throughput screening (HTS) technologies to identify molecules with enhanced potency and reduced toxicity.

One of the most intriguing aspects of CAS no 313551-44-9 is its potential application in addressing neurological disorders. The thiazole ring is known to interact with neurotransmitter systems, particularly serotonin and dopamine pathways. Studies indicate that analogs of this compound may exhibit neuroprotective effects by modulating these systems. This opens up avenues for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.

The role of the nitrophenyl group in enhancing bioavailability cannot be overstated. Nitroaromatic compounds often exhibit improved solubility in both aqueous and lipid environments, facilitating their transport across biological barriers. This property is particularly relevant for drugs targeting central nervous system (CNS) disorders, where blood-brain barrier penetration is a major challenge.

Epidemiological studies have also suggested that compounds containing thiazole derivatives may have protective effects against oxidative stress-related diseases. The (2E) double bond in the molecule could participate in redox reactions, potentially mitigating damage caused by reactive oxygen species (ROS). This antioxidant activity is being explored as a therapeutic strategy for chronic diseases such as diabetes and cardiovascular disorders.

From a computational chemistry perspective, molecular docking simulations have been employed to predict binding interactions between 2,4-dichloro-N-(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide and target proteins. These simulations have helped researchers identify key residues involved in binding and have guided the design of more potent derivatives. The integration of experimental data with computational models has accelerated the drug discovery process significantly.

The environmental impact of this compound is also an area of growing interest. Biodegradation studies have shown that while the thiazole ring is relatively stable under aerobic conditions, it can be metabolized by certain microorganisms under anaerobic environments. The presence of chloro and nitro groups influences these processes but does not necessarily lead to persistent environmental contamination.

In conclusion,CAS no 313551-44-9 represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups makes it a versatile scaffold for drug discovery efforts aimed at treating a wide range of diseases. As research continues to uncover new biological activities associated with this compound,future applications are likely to expand beyond traditional therapeutic areas into emerging fields such as precision medicine and personalized therapies.

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